N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide
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Overview
Description
N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide is a complex organic compound that features a thiazole ring substituted with a naphthalene moiety and a pentanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and pentanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The naphthalene moiety is then introduced through a substitution reaction, and the final step involves the attachment of the pentanamide group via an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene moiety can intercalate with DNA, affecting gene expression and cellular processes. The pentanamide group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
- N-(1-naphthyl)ethylenediamine dihydrochloride
- 2-(2-chlorophenyl)thiazol-4-yl)methanamine hydrochloride
Uniqueness
N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide stands out due to its unique combination of a thiazole ring, naphthalene moiety, and pentanamide side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-8-17(21)20-18-19-16(12-22-18)15-10-9-13-6-4-5-7-14(13)11-15/h4-7,9-12H,2-3,8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDNOYGDPZKEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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